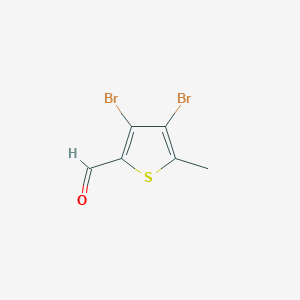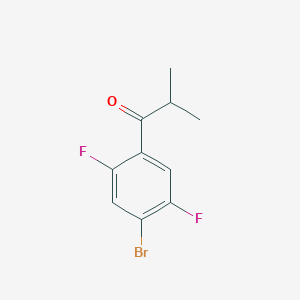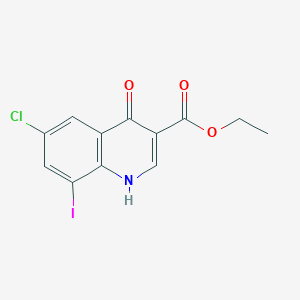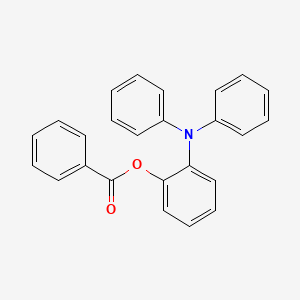
2-(Diphenylamino)phenylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diphenylamino)phenylbenzoate is an organic compound that belongs to the class of phenyl benzoates It is characterized by the presence of a diphenylamino group attached to a phenylbenzoate structure
Preparation Methods
The synthesis of 2-(Diphenylamino)phenylbenzoate typically involves the esterification reaction between benzoic acid and 2-(diphenylamino)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-(Diphenylamino)phenylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, especially in the presence of electron-withdrawing groups. Common reagents for these reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-(Diphenylamino)phenylbenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes investigating its role as a precursor for drug development, especially in the design of molecules with specific biological activities.
Industry: In materials science, this compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(Diphenylamino)phenylbenzoate involves its interaction with molecular targets through various pathways. The diphenylamino group can participate in electron transfer processes, while the phenylbenzoate structure can interact with hydrophobic regions of target molecules. These interactions can lead to changes in the conformation and activity of the target molecules, influencing biological or chemical processes.
Comparison with Similar Compounds
2-(Diphenylamino)phenylbenzoate can be compared with other similar compounds such as:
Phenyl benzoate: Lacks the diphenylamino group, resulting in different chemical properties and reactivity.
Diphenylamine: Contains the diphenylamino group but lacks the ester functionality, leading to different applications and reactivity.
Benzothiadiazole derivatives: These compounds have similar structural motifs but include sulfur and nitrogen atoms, which can significantly alter their electronic properties and applications.
The uniqueness of this compound lies in its combination of the diphenylamino group and the phenylbenzoate structure, providing a distinct set of chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C25H19NO2 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
[2-(N-phenylanilino)phenyl] benzoate |
InChI |
InChI=1S/C25H19NO2/c27-25(20-12-4-1-5-13-20)28-24-19-11-10-18-23(24)26(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H |
InChI Key |
GHDOVONCEVABBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


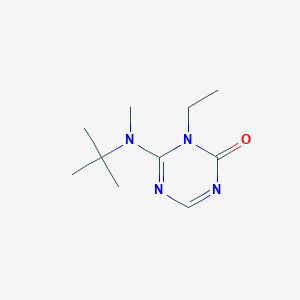
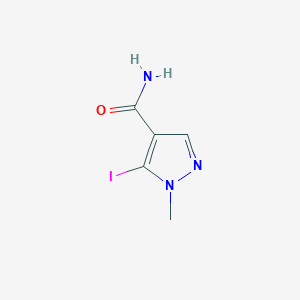
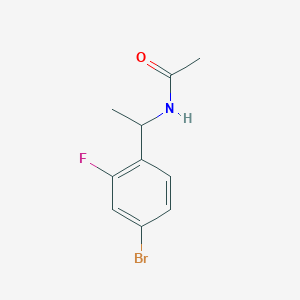
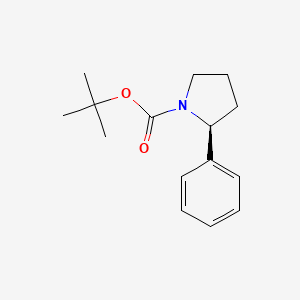
![2-[(5E)-5-[[20-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13137056.png)
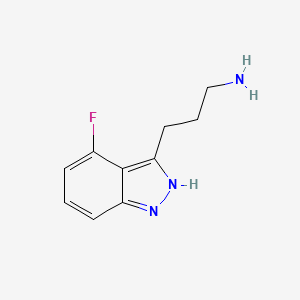
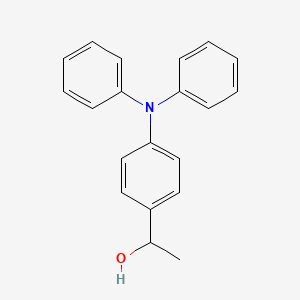
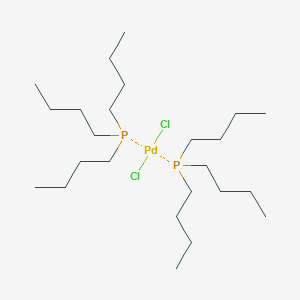
![1-Aminomethyl-6,7-dihydro-5H,9H-imidazo[1,5-a][1,4]diazepine-8-carboxylicacidtert-butylester](/img/structure/B13137069.png)


